molecular formula C15H14N2O2S B7529248 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide

Cat. No. B7529248
M. Wt: 286.4 g/mol
InChI Key: ZGYLJZKYGXPMOP-UHFFFAOYSA-N
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Description

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit promising anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been studied for its potential use as a building block for the synthesis of novel materials with unique optical and electronic properties.

Mechanism of Action

The exact mechanism of action of 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is still under investigation. However, it has been proposed that 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. Additionally, it has been suggested that 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide may act as a chelating agent for metal ions, leading to the formation of stable complexes that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide has been shown to exhibit high selectivity towards cancer cells, with minimal effects on normal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is its high selectivity towards cancer cells, making it a promising candidate for the development of targeted cancer therapies. Additionally, 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide exhibits minimal toxicity in vitro and in vivo, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide. One potential direction is the further investigation of its anticancer activity and its potential use as a targeted therapy for various types of cancer. Additionally, 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide may be further developed as a fluorescent probe for the detection of metal ions in biological systems. Finally, the synthesis of novel materials using 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide as a building block may lead to the development of materials with unique optical and electronic properties.
Conclusion:
In conclusion, 2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity towards cancer cells, minimal toxicity, and potential use as a fluorescent probe and building block for novel materials make it a promising candidate for further research and development.

Synthesis Methods

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide can be synthesized through a multistep process involving the reaction of 2-bromoethyl acetate with 2-mercaptobenzothiazole and 2-aminobenzofuran, followed by the reaction with dimethylamine. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-17(2)15(18)8-14-16-11(9-20-14)13-7-10-5-3-4-6-12(10)19-13/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYLJZKYGXPMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=NC(=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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